molecular formula C20H17NO B13942551 Ethanone, 2-amino-1,2,2-triphenyl- CAS No. 56140-60-4

Ethanone, 2-amino-1,2,2-triphenyl-

Cat. No.: B13942551
CAS No.: 56140-60-4
M. Wt: 287.4 g/mol
InChI Key: CHRHSGQEQCUKMZ-UHFFFAOYSA-N
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Description

Ethanone, 2-amino-1,2,2-triphenyl- is an organic compound with the molecular formula C20H17NO and a molar mass of 287.36 g/mol This compound is characterized by the presence of an ethanone group substituted with an amino group and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-amino-1,2,2-triphenyl- typically involves the reaction of benzophenone with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Ethanone, 2-amino-1,2,2-triphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-amino-1,2,2-triphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Ethanone, 2-amino-1,2,2-triphenyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-amino-1,2,2-triphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-amino-1,2,2-triphenyl- is unique due to the presence of both an amino group and three phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

56140-60-4

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-amino-1,2,2-triphenylethanone

InChI

InChI=1S/C20H17NO/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19(22)16-10-4-1-5-11-16/h1-15H,21H2

InChI Key

CHRHSGQEQCUKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)N

Origin of Product

United States

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